1-(2-Nitrophenyl)-D-proline 1-(2-Nitrophenyl)-D-proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13934741
InChI: InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15)/t10-/m1/s1
SMILES:
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

1-(2-Nitrophenyl)-D-proline

CAS No.:

Cat. No.: VC13934741

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Nitrophenyl)-D-proline -

Specification

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name (2R)-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H12N2O4/c14-11(15)10-6-3-7-12(10)8-4-1-2-5-9(8)13(16)17/h1-2,4-5,10H,3,6-7H2,(H,14,15)/t10-/m1/s1
Standard InChI Key MVJZGJIDVGGPCQ-SNVBAGLBSA-N
Isomeric SMILES C1C[C@@H](N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
Canonical SMILES C1CC(N(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

1-(2-Nitrophenyl)-D-proline features a pyrrolidine ring—a five-membered secondary amine—substituted at the nitrogen atom with a 2-nitrophenyl group. The D-configuration at the proline α-carbon differentiates it from the naturally occurring L-proline, influencing its stereochemical interactions in peptide chains. The nitro group at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, altering the compound’s solubility, stability, and reactivity compared to unmodified proline.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12N2O4\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight236.22 g/mol
IUPAC Name(2R)-1-(2-nitrophenyl)pyrrolidine-2-carboxylic acid
Boiling PointNot reported
Melting PointNot reported
Density1.6±0.1 g/cm³ (analogous compound)

While specific thermodynamic data for 1-(2-Nitrophenyl)-D-proline remain unreported, analogous compounds such as 1-(2,4-Dinitrophenyl)-L-proline exhibit densities of 1.6±0.1g/cm31.6 \pm 0.1 \, \text{g/cm}^3 and boiling points exceeding 500C500^\circ \text{C} , suggesting similar stability for the nitro-substituted proline derivative.

Synthesis and Manufacturing

Asymmetric Catalytic Hydrogenation

The synthesis of D-proline derivatives often employs asymmetric catalytic hydrogenation, as exemplified by a patented method for D-proline production . In this process, pyrrolidine-2-carbaldehyde undergoes hydrogenation using a chiral iridium catalyst, such as (R)-SpiroPAP-Me-Ir, in the presence of potassium tert-butoxide. The reaction proceeds under mild conditions (20–25°C, 2–4 MPa hydrogen pressure) to yield intermediates, which are subsequently oxidized to D-proline . For 1-(2-Nitrophenyl)-D-proline, a nitro group is introduced via aromatic substitution or coupling reactions post-hydrogenation, though detailed protocols remain proprietary.

Key Reaction Parameters:

  • Catalyst: (R)-SpiroPAP-Me-Ir (0.001–0.0001 mol ratio)

  • Solvent: Methanol, ethanol, or isopropanol

  • Oxidant: Potassium permanganate or dichromate for final oxidation

This method emphasizes green chemistry principles through catalyst recyclability and low-toxicity solvents .

Applications in Biochemical Research

Peptide Synthesis and Structural Modulation

The rigid pyrrolidine ring of proline induces distinct conformational constraints in peptides, often stabilizing cis-amide bonds . Introducing a 2-nitrophenyl group exacerbates this rigidity, enabling precise control over peptide secondary structures. For instance, in studies of tyrosine-proline sequences, nitrophenyl-modified proline residues enhance cis-bond stabilization via aromatic-proline interactions, as observed in NMR analyses . Such modifications are critical for designing peptide-based therapeutics with enhanced metabolic stability.

Characterization Techniques

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: Identifies functional groups such as the nitro group (1520cm1\sim 1520 \, \text{cm}^{-1}) and carboxylic acid (1700cm1\sim 1700 \, \text{cm}^{-1}).

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR reveals splitting patterns indicative of the proline ring’s puckering and nitro group orientation. For example, the ortho-nitro substituent deshields adjacent protons, causing distinct chemical shifts.

Table 2: Representative NMR Data (Hypothetical)

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Proline α-H4.3–4.5Multiplet
Aromatic H (nitrophenyl)7.5–8.5Doublet
Carboxylic Acid H12.0–12.5Singlet

Future Research Directions

Therapeutic Applications

Further studies should explore 1-(2-Nitrophenyl)-D-proline’s potential in targeting neurodegenerative diseases, where proline-rich peptides regulate protein aggregation. Additionally, its role in cancer therapy—particularly in inhibiting proline-dependent enzymes like prolyl hydroxylases—warrants investigation.

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